![molecular formula C21H24Cl2N2O2 B4734210 N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide](/img/structure/B4734210.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide
Overview
Description
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide, commonly known as BCPD, is a synthetic compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 429.95 g/mol. BCPD is a member of the amide family and is often used as a building block for other compounds due to its versatility.
Mechanism of Action
The mechanism of action of BCPD is not fully understood, but it is believed to interact with ion channels in a unique way. It has been shown to selectively block certain types of ion channels, which can have a variety of effects on cellular signaling pathways. BCPD has also been shown to have some antimicrobial activity, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
BCPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, and it has also been shown to have some anti-inflammatory properties. In addition, BCPD has been shown to affect the activity of ion channels in a variety of cell types, which can have a wide range of physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using BCPD in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used directly to study the effects of ion channel activity. Another advantage is its relative ease of synthesis and purification. However, one limitation of using BCPD is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving BCPD. One area of interest is the development of new drugs based on the structure of BCPD. Another area of interest is the study of ion channels and their role in disease states such as cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BCPD and its effects on cellular signaling pathways.
Scientific Research Applications
BCPD has been used in a variety of scientific research applications, including the development of new drugs and the study of biological systems. It is particularly useful in the study of ion channels and their role in cellular signaling. BCPD has also been used as a building block for the synthesis of other compounds, such as antibiotics and antifungal agents.
properties
IUPAC Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-18-6-1-4-16(14-18)10-12-24-20(26)8-3-9-21(27)25-13-11-17-5-2-7-19(23)15-17/h1-2,4-7,14-15H,3,8-13H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHVBLNAMVAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCCC(=O)NCCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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